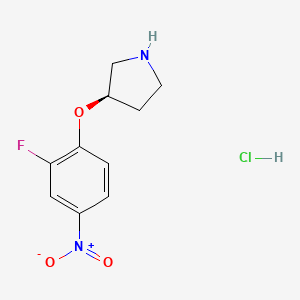

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-39-3

Cat. No.: VC4077930

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286207-39-3 |

|---|---|

| Molecular Formula | C10H12ClFN2O3 |

| Molecular Weight | 262.66 |

| IUPAC Name | (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |

| Standard InChI Key | LOCGTHSXUAAHBI-DDWIOCJRSA-N |

| Isomeric SMILES | C1CNC[C@@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |

| SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |

| Canonical SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of:

-

Pyrrolidine core: A five-membered saturated nitrogen heterocycle.

-

2-Fluoro-4-nitrophenoxy substituent: An aromatic ring with electron-withdrawing groups (fluoro at C2, nitro at C4) that influence reactivity and intermolecular interactions.

-

Hydrochloride salt: Enhances aqueous solubility and stability .

Stereochemical Considerations

The R-configuration at the pyrrolidine’s 3-position is critical for enantioselective interactions in biological systems. Chiral purity (>95%) is typically confirmed via chiral HPLC or optical rotation measurements .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Signals at δ 3.0–3.2 ppm (pyrrolidine N–CH₂), δ 4.3–4.4 ppm (O–CH–pyrrolidine), and δ 7.6–8.1 ppm (aromatic protons) .

-

IR: Peaks at ~1,520 cm⁻¹ (NO₂ asymmetric stretch) and ~1,350 cm⁻¹ (NO₂ symmetric stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 227 (free base), with chloride adducts at m/z 262 .

Synthesis and Industrial-Scale Production

Route 1: Mitsunobu Reaction

-

Substrate: (R)-3-Hydroxypyrrolidine and 2-fluoro-4-nitrophenol.

-

Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Mechanism: Nucleophilic substitution via oxyphosphonium intermediate .

Route 2: Chiral Resolution

-

Starting Material: Racemic 3-(2-Fluoro-4-nitrophenoxy)pyrrolidine.

-

Resolution: Diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by recrystallization .

Process Optimization

-

Solvent Selection: THF or dichloromethane for Mitsunobu reaction; ethanol/water for crystallization .

-

Temperature Control: Reactions conducted at 0–25°C to minimize side products .

-

Scale-Up Challenges:

Physicochemical Properties

Stability:

Biological Activity and Pharmaceutical Relevance

Structure-Activity Relationships (SAR)

-

Nitro Group: Enhances electron-deficient character, aiding in aromatic substitution reactions .

-

Fluorine: Improves metabolic stability and membrane permeability.

-

Chirality: R-configuration critical for binding to enantioselective targets (e.g., ion channels) .

| Supplier | Purity | Price (1 g) |

|---|---|---|

| AK Scientific | 95% | $450 |

| BLDpharm | 98% | $500 |

| VulcanChem | >95% | $480 |

Research Use Cases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume